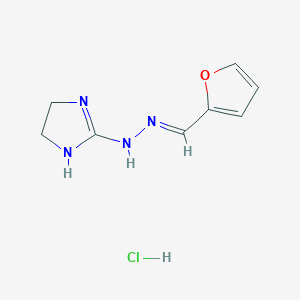![molecular formula C19H16N2O2 B6102392 N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide](/img/structure/B6102392.png)
N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide, also known as HNMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNMB is a hydrazide derivative that has been synthesized through a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide is not completely understood, but it is believed to involve the formation of a Schiff base with metal ions, which can lead to the generation of reactive oxygen species and subsequent cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. In vivo studies have shown that this compound can reduce inflammation, protect against oxidative damage, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to be stable under a variety of conditions. This compound is also highly fluorescent, making it useful for imaging studies. However, this compound has some limitations as well. It can be toxic at high concentrations, and its mechanism of action is not completely understood.
Direcciones Futuras
There are several future directions for research on N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide. One area of interest is the development of this compound-based metal complexes for use in catalysis and other applications. Another area of interest is the study of this compound as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes.
Métodos De Síntesis
N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide has been synthesized through a variety of methods, with the most common being the reaction of 2-hydroxy-1-naphthaldehyde with 2-methylbenzohydrazide in the presence of a suitable catalyst. Other methods include the reaction of 2-methylbenzohydrazide with 2-hydroxy-1-naphthaldehyde in the presence of a suitable oxidizing agent. The synthesis of this compound has been optimized over the years to improve yields and reduce impurities.
Aplicaciones Científicas De Investigación
N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylbenzohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been used as a fluorescent probe for the detection of metal ions, and as a ligand for the synthesis of metal complexes. It has also been used as a model compound for the study of Schiff base reactions.
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-6-2-4-8-15(13)19(23)21-20-12-17-16-9-5-3-7-14(16)10-11-18(17)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKXPGVBPUNCJ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6',7'-dimethoxy-2'-(2-propyn-1-yl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B6102312.png)
![2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
![4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B6102325.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6102326.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6102328.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(methylthio)propanamide](/img/structure/B6102333.png)

![3-methoxy-N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B6102347.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B6102361.png)

![2-methyl-N-[5-(1-pyrrolidinylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6102371.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6102389.png)
![7-methyl-2-{[4-(methylthio)phenyl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102399.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-phenoxyacetamide](/img/structure/B6102401.png)